(S)-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine
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Overview
Description
(S)-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a bromine, chlorine, and methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated, chlorinated, and methylated benzene derivative.
Formation of the Pyrrolidine Ring: The benzene derivative undergoes a series of reactions to form the pyrrolidine ring. This can involve nucleophilic substitution reactions where the benzene derivative reacts with a suitable amine to form the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance the efficiency of the reactions.
Purification: Advanced purification techniques such as crystallization, chromatography, and distillation to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
(S)-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine: The enantiomer of the compound with the opposite stereochemistry.
2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
2-(4-Bromo-3-chloro-2-methylphenyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer or racemic mixture
Properties
Molecular Formula |
C11H13BrClN |
---|---|
Molecular Weight |
274.58 g/mol |
IUPAC Name |
(2S)-2-(4-bromo-3-chloro-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13BrClN/c1-7-8(10-3-2-6-14-10)4-5-9(12)11(7)13/h4-5,10,14H,2-3,6H2,1H3/t10-/m0/s1 |
InChI Key |
DPWLCNJLVMTAHB-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)Br)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)C2CCCN2 |
Origin of Product |
United States |
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